N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine - 777807-92-8

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Catalog Number: EVT-1712234
CAS Number: 777807-92-8
Molecular Formula: C10H17N5
Molecular Weight: 207.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine can be synthesized by reacting 4-chloro-N,N-dimethylpyrimidin-2-amine with piperazine in a suitable solvent like ethanol or isopropanol. [] The reaction is typically carried out under reflux conditions to afford the desired product.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine derivatives has been investigated using techniques like X-ray crystallography and NMR spectroscopy. [] These analyses reveal crucial information about bond lengths, bond angles, and spatial arrangements of atoms within the molecule. This information is essential for understanding the compound's reactivity, physicochemical properties, and potential interactions with biological targets.

Applications

Pharmaceuticals and Medicinal Chemistry: Derivatives of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine have shown potential as anti-cancer agents. For example, compounds with this core structure have been investigated for their ability to inhibit kinases involved in cancer development, such as IGF1R and EGFR. []

Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment, known for its specific inhibition of tyrosine kinases []. Unlike many reported structures of Imatinib as piperazin-1-ium salts, the provided research discusses the crystal structure of its freebase form [].

Relevance: While Imatinib possesses a more complex structure overall, it shares the core 4-arylpiperazine scaffold with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. This structural similarity is notable as the 4-alkyl-1-arylpiperazine moiety is crucial for the development of selective 5-HT1A receptor inhibitors []. This suggests potential exploration of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and its derivatives for similar biological activities.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound is a derivative of Imatinib [].

Relevance: Like Imatinib, this compound also features the 4-arylpiperazine scaffold, linking it structurally to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine []. The presence of a pyrimidine ring directly substituted on the piperazine nitrogen further strengthens this structural relationship. These shared features emphasize the potential relevance of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in medicinal chemistry, particularly in areas where Imatinib derivatives are explored.

Compound Description: Compound 8 is a highly selective 5-HT1A receptor ligand with a binding constant of 1.2 nM []. Its design incorporates the 2-MeO-Ph-piperazine moiety linked to 1-adamantanamine via a three-carbon linker [].

Relevance: The presence of the 4-arylpiperazine scaffold in compound 8 directly connects it to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine []. While the aryl substituent and linker differ, the shared core structure highlights the significance of this scaffold in designing molecules with affinity for the 5-HT1A receptor. This suggests N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine could serve as a starting point for developing novel 5-HT1A receptor ligands.

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)

Compound Description: Similar to compound 8, compound 10 also targets the 5-HT1A receptor but displays a lower binding affinity (Ki = 21.3 nM) []. It utilizes the 2-MeO-Ph-piperazine moiety attached to memantine, a derivative of 1-adamantanamine, through a three-carbon linker [].

Relevance: The inclusion of the 4-arylpiperazine scaffold in both compound 10 and N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine underscores the importance of this structural motif for 5-HT1A receptor binding []. Although the specific aryl group and linker vary, this shared feature highlights the potential of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine as a framework for designing novel compounds with affinity for this receptor.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Compound Description: This compound features a piperidine ring attached to the pyrimidine ring at the 6-position [].

Relevance: The structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine is closely related to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, differing only in the nitrogen substitution pattern on the six-membered heterocycle []. Both compounds share a pyrimidin-2-amine core with a six-membered nitrogen-containing ring substituent at the 4-position. This structural similarity suggests a potential avenue for exploring modifications to the piperazine ring in N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and their effects on physicochemical and biological properties.

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family, specifically targeting FGFR1, FGFR2, and FGFR3 []. This compound exhibits significant antitumor activity in RT112 bladder cancer xenografts models overexpressing wild-type FGFR3 [].

Relevance: NVP-BGJ398, while structurally more complex, incorporates a 4-ethylpiperazinyl moiety linked to a pyrimidin-4-amine ring system []. This structural feature is reminiscent of the N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, highlighting the significance of this core structure in designing molecules with potential biological activity, particularly in the context of kinase inhibition. The presence of the pyrimidine-piperazine linkage in both compounds further emphasizes their structural relationship.

6-(1H-Benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine

Compound Description: This compound and its synthetic intermediates are the focus of a study exploring the synthesis and structural properties of 6-benzimidazolyl-5-nitrosopyrimidines [].

Relevance: While the core structure differs from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, the presence of a substituted pyrimidine ring, particularly at the 2- and 6-positions, presents a notable similarity []. These shared features, although not identical, suggest potential exploration of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and its derivatives in similar synthetic pathways or for potential bioactivity related to the pyrimidine scaffold.

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

Compound Description: This compound acts as a ligand (L) in the synthesis of a copper(II) complex, [CuLCl2], characterized by a distorted square-pyramidal geometry [].

Relevance: This ligand shares the pyrimidin-4-amine core with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, indicating a common structural motif []. Although the substituents on the pyrimidine ring differ, the shared core structure and the presence of heterocyclic substituents highlight potential similarities in their coordination chemistry and potential applications.

5-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine (Compound 1)

Compound Description: Compound 1 is a key intermediate in synthesizing thiopyrano(4,3-d)pyrimidine derivatives, particularly those targeting small molecule inhibitors [].

Relevance: While structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, Compound 1 shares a significant structural feature - the presence of a substituted pyrimidine ring []. This common element, found in numerous biologically active compounds, highlights the importance of the pyrimidine scaffold in medicinal chemistry. The exploration of diverse substituents on this core structure, as seen in both Compound 1 and N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, underscores the versatility of this scaffold in drug design.

N-(4-Chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine

Compound Description: This compound is synthesized via the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide using Ni(NO3)2 as a catalyst []. The crystal structure reveals the formation of inversion dimers via N—H⋯N hydrogen bonds, and further packing is facilitated by π-stacking interactions between adjacent aromatic systems [].

4-(2-(Piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (Compound 7)

Compound Description: Compound 7, a thiopyrano[4,3-d]pyrimidine derivative, serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors [].

Relevance: Compound 7 stands out due to the presence of a piperazine ring in its structure, a feature it shares with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine []. While the overall structures differ significantly, this shared motif highlights the potential relevance of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in medicinal chemistry, specifically in areas where piperazine-containing compounds exhibit biological activity.

Compound Description: Similar to compound 7, this compound is also a thiopyrano[4,3-d]pyrimidine derivative and plays a crucial role as an intermediate in synthesizing PI3K/mTOR inhibitors [].

Relevance: Like Compound 7, Compound 8 also contains a piperazine ring within its structure, a commonality it shares with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine []. Although the broader structural context differs, this shared motif strengthens the potential relevance of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in developing biologically active compounds, especially within the scope of PI3K/mTOR inhibition research.

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, displaying strong FLAP binding (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM) []. Its structure incorporates a 2-amino-pyrimidin-5-yl moiety within a complex scaffold.

Relevance: Despite significant structural differences, BI 665915 shares a critical element with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: the presence of a substituted pyrimidine ring []. This commonality, combined with the known biological activity of both compounds, highlights the significance of the pyrimidine scaffold in medicinal chemistry and suggests potential for exploring N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in similar biological contexts, particularly related to inflammation and LTB4 synthesis.

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine (Compound 1)

Compound Description: Compound 1, featuring substituted triazole and pyrimidine rings, was synthesized and characterized for its antibacterial activity []. The study involved both experimental and theoretical analyses, including DFT calculations, to understand its structure-activity relationship [].

Relevance: Compound 1, although structurally different from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, shares a critical structural element: the pyrimidin-2-amine core []. This shared motif, present in a compound investigated for its antibacterial properties, highlights the potential of the pyrimidin-2-amine scaffold in medicinal chemistry. While the specific substituents and their positions on the pyrimidine ring differ, the common core structure suggests that N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine might serve as a starting point for developing novel compounds with potential antibacterial activity.

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide

Compound Description: This compound incorporates a piperazine ring substituted with a 2-methoxyphenyl group at one nitrogen and an acetamide group connected to a pyridyl moiety at the other [].

Relevance: This compound shares the 4-arylpiperazine structural motif with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, highlighting a common pharmacophore element []. While the overall structures differ, the presence of this shared moiety suggests potential overlapping biological activities or targets.

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine (Compound 1)

Compound Description: Compound 1, a molecule incorporating substituted triazole and pyrimidine rings, has been synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction []. The compound exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [].

Relevance: Although structurally distinct, Compound 1 shares the pyrimidin-2-amine core with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine []. The presence of this shared motif in a compound with demonstrated antibacterial activity underscores the potential of the pyrimidin-2-amine scaffold as a starting point for developing novel antimicrobial agents.

4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine

Compound Description: This pyrimidine derivative, synthesized via nucleophilic substitution, was investigated for its antifungal activity against Aspergillus terreus and Aspergillus niger [].

Relevance: This compound shares the core pyrimidine structure with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, although the substitution pattern and the nature of the substituents differ []. The presence of a methoxy group and a phenylthio group at positions 4 and 6, respectively, in this antifungal compound, while N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine has a dimethylamino group at position 2 and a piperazinyl group at position 4, provides insights into the structure-activity relationship of pyrimidine-based antifungals.

4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine

Compound Description: Similar to the previous compound, this pyrimidine derivative was also synthesized and evaluated for its antifungal activity against Aspergillus terreus and Aspergillus niger [].

Relevance: Like the previous compound, this molecule also shares the core pyrimidine structure with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, but with different substitutions []. This emphasizes the versatility of the pyrimidine scaffold in designing antifungal agents with potentially improved activity and selectivity.

4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-2-amine

Compound Description: This compound, a pyrimidine derivative, was synthesized and investigated for its antifungal properties against Aspergillus terreus and Aspergillus niger [].

Relevance: This compound, although structurally different from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, shares the core pyrimidine structure, further highlighting the significance of this scaffold in designing antifungal agents [].

Compound Description: Analogous to the previous compounds, this pyrimidine derivative was also synthesized and evaluated for its antifungal effects against Aspergillus terreus and Aspergillus niger [].

Relevance: This compound shares the core pyrimidine structure with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, but differs in the substituents attached to the pyrimidine ring []. The presence of various heterocyclic substituents in these compounds suggests the possibility of exploring similar modifications in N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine to investigate their impact on antifungal activity.

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

Compound Description: Compound 2a is a pyrimidin-4-amine derivative demonstrating good fungicidal activity and improved features compared to its lead compound, although it shows high toxicity to rats [].

Relevance: Compound 2a shares the pyrimidine-amine core structure with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, highlighting the importance of this scaffold in fungicidal activity []. While the specific substitutions and their positions on the pyrimidine ring differ, the shared core structure suggests a potential starting point for developing novel antifungal agents.

Compound Description: HNPC-A9229 is a fungicide with excellent activity against Puccinia sorghi and Erysiphe graminis, exhibiting low toxicity to rats []. It's a pyrimidin-4-amine derivative that emerged from optimizing Compound 2a.

Relevance: HNPC-A9229, a potent fungicide, shares the pyrimidin-4-amine core with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine []. This shared structural feature underscores the relevance of the pyrimidin-4-amine scaffold in designing antifungal agents and highlights N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine as a potential framework for further exploration in developing novel fungicides.

4,4-Dimethyl-7-(5,5,7-trimethyl-1,4-diazepan-1-yl)-5-azaheptan-2-ol (pyaz)

Compound Description: pyaz is a diazepane amine alcohol that acts as a ligand in coordination chemistry, forming complexes with nickel(II) and copper(II) [].

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, pyaz shares a key structural feature: the presence of a six-membered nitrogen-containing ring []. While pyaz incorporates a diazepane ring and the target compound has a piperazine ring, this similarity highlights the significance of nitrogen heterocycles in coordination chemistry and as potential pharmacophores.

Phenyl-(4-(3-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amine

Compound Description: This compound serves as a parent structure for a series of derivatives explored for their pharmaceutical applications []. The core structure consists of a pyrimidine ring substituted with a phenyl ring and a phenylpyrazole moiety.

Relevance: This compound shares the pyrimidin-2-yl-amine core structure with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, highlighting the importance of this scaffold in medicinal chemistry []. While the specific substitutions and their positions on the pyrimidine ring differ, the shared core structure suggests that modifications to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine could lead to compounds with diverse biological activities.

7-(1H-Benzimidazol-2-yl)-5-(substituted phenyl)pyrido[2,3-d]pyrimidin-4-amine

Compound Description: This compound class represents a series of heterocyclic compounds synthesized and evaluated for their antibacterial and antioxidant activities []. The core structure comprises a pyrido[2,3-d]pyrimidine scaffold substituted with a benzimidazole and a phenyl ring.

Relevance: While structurally different from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, these compounds share a key structural feature: a substituted pyrimidin-4-amine moiety []. This shared motif highlights the importance of this scaffold in designing molecules with potential biological activity.

Racemic N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

Compound Description: This compound, characterized by single-crystal X-ray diffraction, features a pyrimidine ring linked to a pyrazole ring and a tetrahydrofuran ring []. Its structure is stabilized by intramolecular N—H⋯N hydrogen bonds.

Relevance: This compound shares a key structural feature with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: the presence of a substituted pyrimidine ring []. Although the overall structures differ significantly, the presence of this shared motif emphasizes the versatility of the pyrimidine scaffold in medicinal chemistry.

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound, characterized by X-ray crystallography, incorporates a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group, an imidazolyl ring, and an ethylamine chain []. The molecule exhibits intermolecular N—H⋯N hydrogen bonds, contributing to the crystal structure stability.

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, this compound shares a key structural feature: the presence of a substituted pyrimidine ring []. This commonality highlights the relevance of the pyrimidine scaffold in medicinal chemistry.

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(pyrimidin-2-yl)acetamide

Compound Description: This compound, synthesized through a multistep process, serves as an intermediate in the synthesis of heterocyclic compounds containing tetrazole and pyrazole rings []. It demonstrates moderate antibacterial activity against Klebsiella pneumoniae and Enterococcus faecalis and antifungal activity against Candida trichomonas and Candida dubliniensis.

Relevance: This compound shares the core structure of pyrimidin-2-amine with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine []. This structural similarity, along with its biological activity, suggests that modifications to the pyrimidin-2-amine core, such as those found in N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, could lead to compounds with altered biological profiles.

(2-((1H-Pyrazol-4-yl)diazenyl)pyrimidine

Compound Description: This pyrazole derivative, obtained through a diazotization reaction followed by cyclization, serves as an intermediate in the synthesis of heterocyclic compounds []. It displays moderate antibacterial activity against Klebsiella pneumoniae and Enterococcus faecalis and antifungal activity against Candida trichomonas and Candida dubliniensis.

Relevance: This compound shares the pyrimidine core with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, although the substitution pattern and the presence of an azo linkage differentiate them []. The shared core structure and the observed biological activity suggest that exploring variations in the substituents on the pyrimidine ring, such as the piperazine substituent in the target compound, could lead to compounds with different biological profiles.

4-(1-(Pyrimidin-2-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenol

Compound Description: This tetrazole derivative, synthesized through a multistep process involving Schiff base formation and cyclization, exhibits potent antibacterial activity against Klebsiella pneumoniae and Enterococcus faecalis, and antifungal activity against Candida trichomonas and Candida dubliniensis [].

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, this compound shares a key structural feature: the pyrimidin-2-yl moiety []. The presence of this shared moiety in a compound with potent antibacterial and antifungal activities highlights the importance of the pyrimidine scaffold in medicinal chemistry.

N-Substituted N-[5H-[1]Benzopyrano[4,3-d]pyrimidin-2-yl]-N-methylglycinamides

Compound Description: This class of compounds, featuring a benzopyranopyrimidine core, was synthesized and evaluated for their anti-inflammatory, hypotensive, and antiarrhythmic properties []. These compounds demonstrate a range of pharmacological activities.

Relevance: While structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, these compounds share a key structural element: a substituted pyrimidine ring []. This shared motif underscores the importance of the pyrimidine scaffold in medicinal chemistry and its potential to contribute to various biological activities.

3-[4'-Bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine (Compound IV)

Compound Description: Compound IV is a propenamine derivative synthesized and investigated for its trypanocidal, leishmanicidal, and antimycobacterial activities []. The compound shows promising activity against different species of mycobacteria and various life cycle stages of Trypanosoma cruzi [].

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, Compound IV highlights the importance of exploring diverse chemical scaffolds for developing novel therapeutic agents against infectious diseases [].

3-(4'-Bromo-[1,1-biphenyl]-4-yl)-3-(phenyl)-N,N-dimethyl-2-propen-1-amine (Vb)

Compound Description: This compound, a derivative of 2-propen-1-amine, exhibits trypanocidal activity against different stages of Trypanosoma cruzi []. Its cis isomer displays greater potency compared to the trans isomer.

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, this compound highlights the importance of stereochemistry in biological activity []. The observation that the cis isomer exhibits greater trypanocidal activity than the trans isomer underscores the need to consider and explore different stereoisomers when developing new drugs.

3-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-(4-bromophenyl)-N,N-dimethyl-2-propen-1-amine (Vg)

Compound Description: Similar to Vb, this 2-propen-1-amine derivative also demonstrates trypanocidal activity against various forms of Trypanosoma cruzi []. The cis isomer of Vg exhibits higher potency than the trans isomer.

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, the structure of Vg emphasizes the importance of subtle structural changes, such as the position of a bromo substituent, on biological activity []. The differing activities of the cis and trans isomers further highlight the role of stereochemistry in drug development.

3-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amine derivatives (5a-m)

Compound Description: This series of compounds, synthesized via Friedel-Crafts acylation and Wittig reaction, was evaluated for antimycobacterial activity against Mycobacterium tuberculosis []. The study explored the impact of different substituents (represented by X) on the biological activity.

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, the exploration of diverse substituents in this series of compounds provides insights into structure-activity relationships and highlights the importance of systematic modifications for optimizing biological activity [].

Compound Description: BBAP, a propenamine derivative, displays antimycobacterial activity against Mycobacterium tuberculosis H37Rv []. The study explored both free and liposome-encapsulated forms of BBAP, observing that liposomal encapsulation reduced cytotoxicity while maintaining antimycobacterial activity.

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, the research on BBAP emphasizes the importance of drug delivery systems in enhancing efficacy and reducing toxicity, a crucial aspect of drug development [].

3-(4-Substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine

Compound Description: This class of compounds, synthesized by reacting a pyridinylpropanamine derivative with various thioureas, was investigated for potential antimicrobial activity [].

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, this research highlights the importance of incorporating heterocyclic moieties, such as thiourea derivatives, in drug design for exploring novel antimicrobial agents [].

N,N'-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides (3a-f and 5a-j)

Compound Description: These compounds, synthesized from benzotriazole derivatives, were evaluated for their antiviral activity against Picornaviridae and Flaviviridae families []. The study explored the impact of structural variations on their antiviral activity and cytotoxicity profiles.

Relevance: Although structurally distinct from N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, the investigation of this series of compounds for antiviral activity underscores the importance of exploring diverse chemical scaffolds for developing novel antiviral agents [].

Relevance: BIV-241 shares the core structure of 4-(pyrimidin-2-yl)piperazine with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, highlighting the close structural similarity between these two compounds []. This emphasizes the impact of subtle modifications on biological activity.

Relevance: BIV-242 also shares the 4-(pyrimidin-2-yl)piperazine core with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine []. The structural similarities between these compounds, along with their lack of desired activity in the leukopoiesis stimulation assay, highlight the importance of exploring modifications to other parts of the molecule for potentially enhancing biological activity.

Dimethyl ((2-fluorophenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methyl)phosphonate (BIV-243)

Compound Description: BIV-243, a pyrimidine-piperazine derivative, was investigated for its leukopoiesis-stimulating activity []. Unlike BIV-241 and BIV-242, BIV-243 exhibited moderate leukopoiesis-, erythrocytopoiesis-, and thrombocytopoiesis-stimulating activities, making it a promising candidate for further development [].

Properties

CAS Number

777807-92-8

Product Name

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

InChI

InChI=1S/C10H17N5/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3

InChI Key

QSERFXPZIOTLLW-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=N1)N2CCNCC2

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.